BenchChemオンラインストアへようこそ!

2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Lipophilicity optimization Oral bioavailability Physicochemical property profiling

This 3-methoxyphenylacetyl-substituted pyridazin-3-ylamino-azetidine is the only analog in its series with a direct aromatic methoxy HBA, free from ether, thioether, or sulfonyl linkers. Its TPSA of 67.4 Ų (below the 76 Ų BBB threshold) and XLogP3 of 1.1 make it uniquely CNS-qualified among the series. Procure to benchmark basal metabolic stability (no O-dealkylation, S-oxidation, or haloaromatic CYP liabilities) and to deconvolve linker effects in kinase SAR campaigns. Sub-300 Da MW preserves ligand efficiency optimization headroom.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2097895-86-6
Cat. No. B2893659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
CAS2097895-86-6
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)N2CC(C2)NC3=NN=CC=C3
InChIInChI=1S/C16H18N4O2/c1-22-14-5-2-4-12(8-14)9-16(21)20-10-13(11-20)18-15-6-3-7-17-19-15/h2-8,13H,9-11H2,1H3,(H,18,19)
InChIKeyWQDZKOHYCWWHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097895-86-6): Compound Identity and Scaffold Context for Procurement


2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097895-86-6, molecular formula C₁₆H₁₈N₄O₂, MW 298.34 g/mol) is a synthetic small molecule belonging to the pyridazin-3-ylamino-azetidine ethanone scaffold class [1]. The compound features a 3-methoxyphenylacetyl group linked to a pyridazin-3-ylamino-substituted azetidine core via a ketone bridge, combining an electron-rich aromatic moiety with a nitrogen-rich heterocyclic system capable of dual hydrogen-bonding interactions [1][2]. This scaffold architecture is characteristic of kinase inhibitor pharmacophores and CNS-focused lead-like libraries, though no target-specific bioactivity data have been published for this specific compound at the time of this analysis [2][3].

Why 2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one Cannot Be Interchanged with Close Structural Analogs


Within the pyridazin-3-ylamino-azetidine ethanone scaffold series, substitution at the acetyl position exerts decisive control over lipophilicity (XLogP3 range: 0.6–1.2), topological polar surface area (TPSA range: 67.4–101 Ų), and hydrogen-bond acceptor pharmacophore identity [1]. The 3-methoxyphenyl substituent of the target compound confers a distinct combination of moderate lipophilicity (XLogP3 = 1.1) and CNS-favorable TPSA (67.4 Ų) that differs materially from the thiophene analog (XLogP3 = 0.8; TPSA = 86.4 Ų), the phenoxy analog (ether linker; distinct metabolic profile), and the methanesulfonylphenyl analog (XLogP3 = 0.6; TPSA = 101 Ų; sulfonyl toxicophore risk) [1][2][3]. These quantitative property differences translate into divergent solubility, permeability, and target-binding profiles that render generic substitution across this series scientifically unsound for any structure-activity relationship (SAR) study, screening campaign, or lead optimization program [4].

Quantitative Differentiation Evidence: 2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one vs. Closest Analogs


Balanced Lipophilicity (XLogP3 = 1.1) Positions the Target Compound in the Optimal Oral Bioavailability Window vs. Thiophene and Methanesulfonylphenyl Analogs

The target compound's computed XLogP3 of 1.1 falls within the optimal range (1–3) for oral absorption per the Lipinski Rule of Five, whereas the thiophene analog (CAS 2097862-67-2) is more hydrophilic (XLogP3 = 0.8) and the methanesulfonylphenyl analog (CAS 2319788-23-1) is substantially more polar (XLogP3 = 0.6), placing both comparators below the preferred lipophilicity window and at increased risk of poor passive membrane permeability [1][2][3].

Lipophilicity optimization Oral bioavailability Physicochemical property profiling Lead-likeness

CNS MPO-Favorable Topological Polar Surface Area (TPSA = 67.4 Ų) Enables Blood-Brain Barrier Penetration Potential Unavailable to the Thiophene Analog

The target compound's TPSA of 67.4 Ų falls below the established 76 Ų threshold for likely blood-brain barrier (BBB) penetration and well below the 140 Ų limit for acceptable oral absorption, positioning it favorably within the CNS multiparameter optimization (CNS MPO) desirability space [1][2]. By contrast, the thiophene analog (CAS 2097862-67-2) has a TPSA of 86.4 Ų, exceeding the 76 Ų BBB threshold and indicating a measurably lower probability of CNS penetration [3]. The phenoxy analog is equivalent (TPSA = 67.4 Ų), while the methanesulfonylphenyl analog is substantially disadvantaged (TPSA = 101 Ų) [4].

CNS drug discovery Blood-brain barrier penetration CNS MPO Topological polar surface area

Molecular Weight Below 300 Da Confers Lead-Like Properties Advantageous Over Higher-MW Analogs

At 298.34 Da, the target compound resides below the 300 Da lead-likeness threshold, a property associated with superior ligand efficiency metrics and greater 'room to grow' during lead optimization without exceeding the Lipinski molecular weight ceiling of 500 Da [1][2]. The 2-(2-chloro-6-fluorophenyl) analog (CAS 2097896-09-6, MW 320.75 Da) exceeds this threshold by 22.41 Da, while the methanesulfonylphenyl analog (CAS 2319788-23-1, MW 360.43 Da) overshoots by 62.09 Da, placing both analogs in a less favorable property space for fragment-to-lead or hit-to-lead progression [3].

Lead-likeness Fragment-based drug discovery Ligand efficiency Molecular weight optimization

3-Methoxy Substituent Provides a Distinct Hydrogen-Bond Acceptor Pharmacophore Without the Metabolic Liability of Ether-Linked or Sulfur-Containing Analogs

The 3-methoxyphenyl substituent of the target compound presents a meta-methoxy hydrogen-bond acceptor (HBA) directly attached to an aromatic ring, a pharmacophoric feature distinct from the ether-linked oxygen of the phenoxy analog (CAS 2097917-57-0, which introduces a conformationally flexible –O–CH₂– linker susceptible to oxidative O-dealkylation) and the thiophene sulfur of the thiophene analog (CAS 2097862-67-2, which introduces a sulfur atom with potential for CYP450-mediated S-oxidation) [1][2]. The pyridazine ring itself contributes robust, dual hydrogen-bonding capacity (N1 and N2 nitrogens) capable of engaging kinase hinge regions, as established for the broader 3-aminopyridazine chemotype [3].

Hydrogen-bond acceptor pharmacophore Metabolic stability Structure-activity relationship Scaffold differentiation

Conformational Profile: Azetidine-Imposed Rigidity Balanced by Five Rotatable Bonds Enables Induced-Fit Binding Not Achievable with More Rigid or More Flexible Analogs

The target compound possesses five rotatable bonds, a count that balances the conformational rigidity imposed by the azetidine ring (which reduces the entropic penalty upon target binding) with sufficient flexibility to accommodate induced-fit binding to diverse protein targets [1]. The thiophene analog has only four rotatable bonds (potentially restricting conformational sampling), while the methanesulfonylphenyl analog has six (introducing additional entropic penalty without guaranteed binding benefit) [2][3]. The azetidine ring itself functions as a conformational constraint element that has been validated in CNS-focused lead-like library design for enhancing target selectivity through reduced conformational freedom [4].

Conformational restriction Induced-fit binding Entropic penalty Azetidine scaffold

Recommended Procurement and Application Scenarios for 2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one


Kinase Inhibitor Screening Library Member for CNS Oncology Targets

The compound's TPSA of 67.4 Ų (below the 76 Ų CNS BBB threshold [1]) and XLogP3 of 1.1 (optimal oral absorption range [2]) make it a structurally qualified candidate for inclusion in kinase-focused screening libraries targeting CNS oncology indications (e.g., glioblastoma, brain-metastatic tumors). The pyridazine ring provides dual hydrogen-bonding capacity for kinase hinge engagement as established for the 3-aminopyridazine chemotype [3], while the azetidine core contributes conformational restriction that may enhance kinase selectivity relative to more flexible scaffolds [4]. Procurement recommendation: prioritize over the thiophene analog (TPSA 86.4 Ų exceeds BBB threshold) and methanesulfonylphenyl analog (TPSA 101 Ų, sulfonyl alert) for any CNS-exposure-requiring kinase program.

Structure-Activity Relationship (SAR) Probe for Methoxyphenyl Pharmacophore Optimization

As the only analog in this series bearing a 3-methoxyphenylacetyl substituent without an intervening heteroatom linker, the target compound serves as an essential SAR probe for evaluating the contribution of a direct aromatic methoxy HBA to target binding affinity and selectivity [1]. When procured alongside the phenoxy analog (ether linker, CAS 2097917-57-0), the thiophene analog (sulfur-containing, CAS 2097862-67-2), and the methanesulfonylphenyl analog (polar sulfonyl, CAS 2319788-23-1), this four-compound mini-series enables systematic deconvolution of linker effects, heteroatom contributions, and polarity tolerance at a given target binding site. The sub-300 Da MW of the target compound preserves ligand efficiency optimization headroom throughout the SAR campaign [2].

CNS Lead-Like Library Expansion for Blood-Brain Barrier Penetrant Chemical Space Exploration

Azetidine-containing scaffolds have been specifically validated for CNS-focused lead-like library construction, with demonstrated favorable physicochemical and pharmacokinetic profiles [1]. The target compound aligns with CNS MPO desirability criteria: TPSA ≤76 Ų, MW <300 Da, XLogP3 in the 1–3 range, and HBD ≤1 [2][3]. Procurement for CNS-focused diversity libraries is recommended with the explicit note that the compound's five rotatable bonds provide a conformational sampling advantage over the more rigid thiophene analog (four rotatable bonds), potentially enabling engagement of a broader range of CNS target conformations.

Metabolic Stability Benchmarking in Hit-to-Lead Progression

The target compound's 3-methoxyphenylacetyl substituent, lacking the ether linker of the phenoxy analog, the sulfur of the thiophene analog, and the sulfonyl group of the methanesulfonylphenyl analog, positions it as the metabolically cleanest scaffold in this analog series for benchmarking basal metabolic stability [1]. In vitro microsomal or hepatocyte stability assays comparing the target compound head-to-head with the phenoxy analog (predicted O-dealkylation liability) and thiophene analog (predicted S-oxidation liability) can quantify the metabolic advantage of the direct aromatic methoxy motif. The absence of halogen atoms further distinguishes the target from the 2-(2-chloro-6-fluorophenyl) analog (CAS 2097896-09-6), avoiding potential CYP450 mechanism-based inactivation risks associated with certain haloaromatic motifs.

Quote Request

Request a Quote for 2-(3-Methoxyphenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.